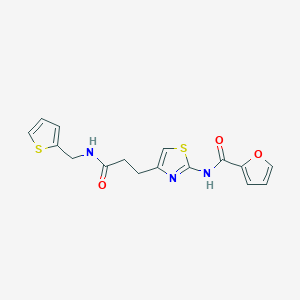

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(3-Oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene-methylamino group, a thiazole ring, and a furan-carboxamide moiety. This structure combines sulfur- and oxygen-containing heterocycles, which are frequently associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s thiophene and thiazole moieties are critical for interactions with biological targets, such as enzymes or receptors, while the furan-carboxamide group may enhance solubility and binding affinity.

Properties

IUPAC Name |

N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-14(17-9-12-3-2-8-23-12)6-5-11-10-24-16(18-11)19-15(21)13-4-1-7-22-13/h1-4,7-8,10H,5-6,9H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEVWYJUUOZXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 405.92 g/mol. The structure includes a furan ring, a thiazole moiety, and a thiophenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. For instance, the thiazole and furan components may play roles in modulating enzyme activity or receptor binding.

Biological Activities

- Anticancer Activity : Compounds structurally related to this compound have shown significant anticancer properties in various studies. For example, derivatives have been tested against multiple cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

- Antimicrobial Properties : The presence of thiophene and thiazole rings is often associated with antimicrobial activity. Some studies have reported that similar compounds exhibit broad-spectrum antimicrobial effects against both bacterial and fungal strains .

- Anti-inflammatory Effects : Research suggests that compounds with furan and thiazole functionalities can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers synthesized several derivatives and tested them on A549 lung cancer cells. One compound demonstrated significant growth inhibition with an IC50 value of 12 µM, suggesting that modifications to the core structure can enhance efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiophene-containing derivatives. These compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide with structurally and functionally related compounds, focusing on substituents, biological activity, and key findings:

Key Observations:

Structural Variations and Activity: The target compound shares a thiophene-thiazole scaffold with compounds 26–29, which exhibit potent antiproliferative activity (IC50 ~10 µM) against breast cancer cells . However, the absence of a sulfonamide or pyrazole moiety in the target compound may reduce its potency compared to 26 and 27, where sulfonamide groups enhance hydrogen bonding with biological targets. Replacement of the thiophen-2-ylmethyl group with a 4-sulfamoylphenethyl () or 4-phenoxyphenyl () alters pharmacokinetics. Sulfonamides improve aqueous solubility, while phenoxy groups may increase lipophilicity and membrane penetration .

Role of Heterocycles: Thiazole vs. Furan vs. Thiophene: The furan-carboxamide in the target compound may offer better oxidative stability compared to thiophene-carboxamide analogs (e.g., ), though at the cost of reduced aromatic interaction strength .

Synthetic Flexibility :

- Analogs in –6 demonstrate that modifications to the propyl linker (e.g., hydrazone formation or pyrazole cyclization) can tune bioactivity. The target compound’s unmodified propyl chain may limit conformational flexibility but improve synthetic accessibility .

Safety and Handling :

- While direct safety data for the target compound are lacking, structurally related benzamide derivatives () require precautions against heat and ignition sources, suggesting similar handling protocols for the target molecule .

Q & A

How can the synthesis of N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide be optimized to enhance yield and purity?

Answer:

The synthesis involves multi-step reactions, including amidation, thiazole ring formation, and purification. Key strategies include:

- Coupling Reactions : Use peptide coupling agents (e.g., EDC/HOBt) for amide bond formation between the thiophen-2-ylmethylamine and the keto-propyl intermediate, as demonstrated in analogous syntheses of thiazole derivatives .

- Cyclization Conditions : Optimize thiazole ring closure by refluxing in ethanol/water mixtures with catalytic CuI and NaOH, which accelerates cyclization while minimizing side reactions .

- Purification : Employ column chromatography followed by recrystallization from DMF/ethanol to achieve >95% purity, as validated by HPLC .

Advanced Consideration : For scale-up, replace hazardous solvents (e.g., DMF) with greener alternatives like ethyl acetate or acetonitrile, balancing reaction efficiency and safety .

What spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment of this compound?

Answer:

- 1H/13C NMR : Assign peaks to confirm the thiazole (δ 7.5–8.5 ppm), furan (δ 6.5–7.5 ppm), and thiophene (δ 7.0–7.3 ppm) moieties. Overlapping signals (e.g., propyl linker protons) may require 2D NMR (COSY, HSQC) for resolution .

- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N–H bends (~3300 cm⁻¹) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Data Contradiction Analysis : If HPLC purity (e.g., 98%) conflicts with NMR integration (e.g., residual solvent peaks), perform elemental analysis (C, H, N) to validate stoichiometry .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Answer:

Common issues include:

- Overlapping NMR Peaks : Use deuterated solvents (e.g., DMSO-d6) to sharpen signals or apply DEPT-135 to distinguish CH₂/CH₃ groups in the propyl linker .

- Ambiguous Mass Spectra : High-resolution ESI-MS can differentiate isotopic patterns (e.g., Cl/Br-containing byproducts) and confirm the molecular ion ([M+H]+ expected within 0.5 ppm error) .

- Unexpected IR Absorptions : Compare with synthesized intermediates to identify unreacted starting materials (e.g., residual carboxylic acid O–H stretches) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

Design assays based on structural analogs:

- Antimicrobial Activity : Follow protocols for thiadiazole derivatives, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays, given the compound’s potential to disrupt ATP-binding pockets .

Advanced Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations) .

What reaction mechanisms are proposed for the formation of the thiazole core in this compound?

Answer:

The thiazole ring is likely formed via:

- Hantzsch Thiazole Synthesis : Condensation of a thiourea intermediate with α-haloketones (e.g., bromopyruvate) under basic conditions, as seen in similar syntheses .

- Cyclization : Intramolecular nucleophilic attack by the sulfur atom on a carbonyl carbon, followed by dehydration, catalyzed by iodine/TEA in DMF .

Mechanistic Validation : Isotope labeling (e.g., ¹⁵N-thiourea) combined with MS/MS fragmentation can track nitrogen incorporation into the thiazole ring .

How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for long-term storage) .

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC every 24 hours .

- Humidity Sensitivity : Store aliquots at 25°C/60% RH and 40°C/75% RH, assessing crystalline form changes via XRPD .

Advanced Approach : Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life, correlating with Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.